3-hexyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
CAS No.:
Cat. No.: VC14809330
Molecular Formula: C18H22N4O3
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22N4O3 |
|---|---|
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | 3-hexyl-4-methyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one |
| Standard InChI | InChI=1S/C18H22N4O3/c1-3-4-5-6-7-15-12(2)14-9-8-13(10-16(14)25-18(15)23)24-11-17-19-21-22-20-17/h8-10H,3-7,11H2,1-2H3,(H,19,20,21,22) |
| Standard InChI Key | DYUYXHMXZKQJFW-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC1=C(C2=C(C=C(C=C2)OCC3=NNN=N3)OC1=O)C |
Introduction
Structural Characteristics
The molecular architecture of 3-hexyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is defined by three key substituents:
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A hexyl chain at position 3, contributing to lipophilicity and potential membrane interaction.
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A methyl group at position 4, influencing steric and electronic properties.
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A 1H-tetrazol-5-ylmethoxy group at position 7, introducing polarity and hydrogen-bonding capability.
The chromen-2-one core (C₉H₆O₂) provides a planar, conjugated system conducive to π-π interactions and binding to biological targets . The tetrazole moiety acts as a bioisostere for carboxylic acids, enhancing metabolic stability while retaining hydrogen-bonding capacity .
Table 1: Molecular Properties
| Property | Value | Source Analogue |
|---|---|---|
| Molecular Formula | C₁₉H₂₃N₄O₃ | |
| Molecular Weight | ~356.4 g/mol | |
| logP (Predicted) | 2.3–3.1 | |
| Hydrogen Bond Acceptors | 7 |
Synthesis and Characterization
Synthetic Routes
Synthesis typically involves multi-step strategies:
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Chromenone Core Formation: Condensation of resorcinol derivatives with β-ketoesters yields the chromen-2-one scaffold .
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Substituent Introduction:
Characterization Techniques
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NMR Spectroscopy: Confirms substituent positions and purity .
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HPLC-MS: Verifies molecular weight and detects intermediates .
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X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks in analogues .
Physicochemical Properties
The compound exhibits a balance of lipophilicity (hexyl chain) and polarity (tetrazole), influencing its solubility and bioavailability:
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logP: Predicted ~2.8, comparable to 3-(4-methoxyphenyl)-7-[(1H-tetrazol-5-yl)methoxy]-2H-1-benzopyran-2-one (logP = 2.38) .
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Aqueous Solubility: Limited (<1 mg/mL) due to the hexyl chain, but improved by the tetrazole’s ionizability at physiological pH .
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Thermal Stability: Chromenone derivatives typically degrade above 200°C, as observed in related compounds .
Biological Activity and Applications
Enzyme Inhibition
Tetrazole-containing chromenones often target enzymes via hydrogen bonding and π-stacking:
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Cyclooxygenase-2 (COX-2): Analogues show IC₅₀ values <10 µM in inflammatory models .
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Kinases: The tetrazole group mimics ATP’s phosphate, enabling competitive inhibition .
Table 2: Biological Data for Analogues
| Activity | Model Organism | IC₅₀/MIC | Source Compound |
|---|---|---|---|
| COX-2 Inhibition | In vitro | 7.2 µM | |
| Antifungal | C. albicans | 12 µg/mL |
Comparative Analysis with Analogues
Structural Modifications
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3-Hexyl-4,8-Dimethyl Analogue: The additional methyl at position 8 increases logP by 0.3 units but reduces aqueous solubility by 40%.
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Phenacyloxy-Substituted Chromenone : Replacing tetrazole with phenacyloxy abolishes hydrogen-bonding capacity, lowering enzyme affinity.
Performance Metrics
Future Research Directions
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